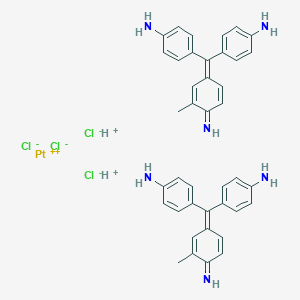

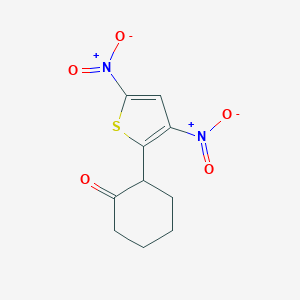

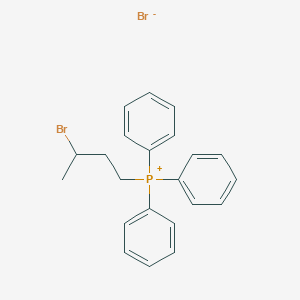

![molecular formula C11H20N2O2 B164266 5-Boc-hexahydropyrrolo[3,4-b]pyrrole CAS No. 132414-81-4](/img/structure/B164266.png)

5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Descripción general

Descripción

5-Boc-hexahydropyrrolo[3,4-b]pyrrole, also known as tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a chemical compound . It is stored at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines is achieved through the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization . Another synthetic route involves the condensation of the α-amino acid methyl ester with 2-nitrobenzaldehyde .Molecular Structure Analysis

The molecular formula of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole is C11H20N2O2 . Its molecular weight is 212.29 g/mol . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3 .Chemical Reactions Analysis

The reaction mass of the synthesis process was controlled by TLC on Merck TLC Silicagel 60 F 254 chromatographic plate . The eluents used were methanol, chloroform, and their mixtures in various ratios .Physical And Chemical Properties Analysis

5-Boc-hexahydropyrrolo[3,4-b]pyrrole has a density of 1.1±0.1 g/cm3 . Its boiling point is 393.4±25.0 °C at 760 mmHg . The compound has a molar refractivity of 86.8±0.3 cm3 . It has 4 H bond acceptors and 0 H bond donors .Aplicaciones Científicas De Investigación

Optoelectronic Materials

5-Boc-hexahydropyrrolo[3,4-b]pyrrole: derivatives are integral in the development of optoelectronic materials due to their ability to conduct electricity upon exposure to light. They are used in the creation of organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The compound’s unique structure allows for efficient charge transport, making it valuable for high-performance optoelectronic devices .

Pigments and Dyes

The bicyclic structure of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole makes it a suitable candidate for pigments and dyes. Its derivatives can be tailored to exhibit a wide range of colors and stability, which is essential for applications in printing inks, paints, and textile dyeing. The compound’s versatility allows for the synthesis of pigments that are not only vibrant but also resistant to fading under light and heat .

Biological Activity

Compounds based on 5-Boc-hexahydropyrrolo[3,4-b]pyrrole have shown a variety of biological activities. They have been studied as inhibitors of protein methyltransferases and glycosyltransferases, which are enzymes involved in the regulation of gene expression and the modification of proteins. This makes them potential candidates for drug development in treating diseases related to these biological processes .

Serotonin Receptor Agonists

Derivatives of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole have been identified as agonists of various serotonin 5-HT receptors. These receptors play a key role in the central nervous system, influencing mood, cognition, and pain perception. As such, these compounds are of interest for the development of new treatments for psychiatric and neurological disorders .

Integrin Antagonists

The structural analogs of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole have been found to act as antagonists of integrin VLA-4. Integrins are proteins that mediate cell adhesion and signal transduction, and VLA-4 is implicated in inflammatory responses and cancer metastasis. Therefore, these compounds are being explored for their therapeutic potential in inflammatory diseases and cancer .

Antibacterial Agents

Research has indicated that 5-Boc-hexahydropyrrolo[3,4-b]pyrrole derivatives can serve as promising structural analogs of antibacterial fluoroquinolones. These derivatives could lead to the development of new antibacterial agents that are effective against drug-resistant bacteria, addressing a critical need in the field of infectious diseases .

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGXZCRPVBPJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927674 | |

| Record name | tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Boc-hexahydropyrrolo[3,4-b]pyrrole | |

CAS RN |

132414-81-4, 180975-51-3 | |

| Record name | 1,1-Dimethylethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132414-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 132414-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)